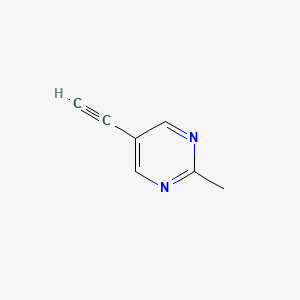

5-Ethynyl-2-methylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethynyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-4-8-6(2)9-5-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWRETGSZBTVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethynyl 2 Methylpyrimidine and Its Analogues

Direct Synthesis Approaches to 5-Ethynyl-2-methylpyrimidine

The synthesis of this compound can be achieved through strategic functionalization of a pre-existing pyrimidine (B1678525) ring. These methods leverage the inherent reactivity of the pyrimidine core and have evolved to become increasingly efficient.

The principal synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, ureas, or guanidines. wikipedia.org For a specifically substituted compound like this compound, a common and direct approach begins with a pyrimidine derivative that is already functionalized at the C5 position, typically with a halogen. This halogenated pyrimidine then serves as an electrophilic partner in a cross-coupling reaction to introduce the desired ethynyl (B1212043) group.

A representative synthetic route would involve:

Preparation of a C5-Halogenated Pyrimidine: Synthesis of a precursor such as 5-iodo-2-methylpyrimidine or 5-bromo-2-methylpyrimidine. Halogenation at the C5 position is often achievable because it is the most electron-rich carbon in the pyrimidine ring, making it susceptible to electrophilic substitution. wikipedia.org

Introduction of the Ethynyl Group: The C5-halo-2-methylpyrimidine is then reacted with a suitable ethynylating agent, such as trimethylsilylacetylene, in a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling).

Deprotection: If a protected alkyne like trimethylsilylacetylene is used, a final deprotection step is required to yield the terminal alkyne, this compound.

The methods for functionalizing pyrimidine rings have advanced significantly, moving from classical, often harsh, multi-step processes to more direct and milder catalytic techniques.

Classical Methods: Early functionalization relied on the inherent electronic properties of the pyrimidine ring. Electrophilic substitution, such as halogenation and nitration, preferentially occurs at the C5 position. wikipedia.org Nucleophilic substitution is more facile at the electron-deficient C2, C4, and C6 positions. wikipedia.org These methods often require pre-functionalized substrates and lack regiocontrol in more complex systems.

Deconstruction-Reconstruction Strategies: A modern approach involves the conversion of pyrimidine-containing compounds into their N-arylpyrimidinium salts, which can then be cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can then be used in various heterocycle-forming reactions, allowing for significant diversification of the original pyrimidine structure. nih.govresearchgate.net This strategy effectively transforms a complex pyrimidine into a versatile surrogate of a 1,3-dicarbonyl compound, enabling late-stage diversification. nih.gov

Modern Catalytic Methods: The advent of transition-metal catalysis has revolutionized pyrimidine functionalization. Palladium-catalyzed cross-coupling reactions are now standard for creating C-C bonds. nih.govsemanticscholar.org More recently, methods for direct C-H functionalization have emerged, which avoid the need for pre-halogenating the pyrimidine ring, thus offering a more atom-economical route to substituted pyrimidines.

| Functionalization Technique | Description | Position(s) Targeted |

| Electrophilic Substitution | Reaction with electrophiles like halogens or nitric acid. | C5 |

| Nucleophilic Substitution | Reaction with nucleophiles, often requiring a leaving group. | C2, C4, C6 |

| Deconstruction-Reconstruction | Ring-opening to an iminoenamine intermediate followed by recyclization. | Diversification at multiple positions. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a halogenated pyrimidine with an organometallic reagent. | Primarily C2, C4, C5 |

| Direct C-H Functionalization | Direct coupling of a C-H bond with a reaction partner, catalyzed by a transition metal. | Various, depending on directing groups and catalysts. |

Synthesis of C5-Ethynylated Pyrimidine Derivatives

The introduction of an ethynyl group at the C5 position is a key strategy for creating potent biological probes and therapeutic candidates. Palladium-catalyzed reactions are the cornerstone of this synthetic effort.

The Sonogashira reaction is the most prominent method for introducing an ethynyl group onto a pyrimidine ring. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For pyrimidine synthesis, a C5-halogenated pyrimidine is the typical substrate.

The general reaction scheme is as follows: 5-X-Pyrimidine + R-C≡CH → (Pd catalyst, Cu(I) co-catalyst, Base) → 5-(R-C≡C)-Pyrimidine

This methodology has been successfully applied to a wide range of pyrimidine derivatives, including nucleosides. mdpi.comresearchgate.net The efficiency of the coupling is influenced by the choice of catalyst, ligand, base, and solvent.

| Substrate | Alkyne | Catalyst / Conditions | Product | Yield |

| 5-Iodo-2'-deoxyuridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, DMF | 5-(Phenylethynyl)-2'-deoxyuridine | Good |

| 5-Bromopyrimidine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Trimethylsilylethynyl)pyrimidine | High |

| 4-Chloro-pyrido[2,3-d]pyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, Dioxane | 4-(Phenylethynyl)-pyrido[2,3-d]pyrimidine | 85% nih.gov |

The use of sterically hindered ligands can sometimes allow for unconventional site selectivity in dihalogenated pyrimidines, although C5 coupling remains a challenge in some systems. nsf.gov

While direct functionalization is powerful, de novo synthesis provides an alternative and highly flexible approach for constructing complex pyrimidines. This method builds the heterocyclic ring from simple, acyclic precursors, allowing for the strategic placement of substituents from the outset.

A common de novo pathway involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. wikipedia.org To synthesize a this compound derivative, one could envision a route starting with an ethynyl-substituted 1,3-dicarbonyl compound and acetamidine.

Illustrative Multistep Pathway:

Precursor Synthesis: Synthesis of an ethynyl-malondialdehyde equivalent.

Cyclocondensation: Reaction of the ethynyl-dicarbonyl precursor with acetamidine to form the 2-methyl-5-ethynylpyrimidine ring.

Further Functionalization: The resulting pyrimidine can be further modified at other positions if necessary.

Multicomponent reactions (MCRs) represent a highly efficient strategy, allowing the synthesis of complex pyrimidines in a single step from multiple starting materials. mdpi.com For instance, an iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from amidines and up to three different alcohols. nih.gov Such methods are attractive for building libraries of diverse pyrimidine derivatives for screening purposes. nih.gov

C5-ethynylated pyrimidine nucleosides are a significant class of compounds with antiviral and antitumor properties. nih.gov Their synthesis is a critical area of research. The most common method involves the Sonogashira cross-coupling of a pre-formed 5-halogenated nucleoside with a terminal alkyne. mdpi.comresearchgate.net

This approach allows for the modification of both the pyrimidine base and the sugar moiety. nih.gov For example, C5-arylalkynyl derivatives of uridine, 2'-deoxyuridine, and 3'-deoxyuridine have been synthesized using a one-step Sonogashira reaction, often under microwave irradiation to accelerate the process. nih.gov

Table of Synthesized Ethynylated Nucleoside Analogues:

| Starting Nucleoside | Alkyne Partner | Key Reaction | Resulting Analogue |

| 5-Iodo-2'-deoxyuridine | Various terminal alkynes | Sonogashira Coupling | C5-Alkynyl-2'-deoxyuridine derivatives mdpi.com |

| 5-Iodouridine | Arylacetylenes | Microwave-assisted Sonogashira | C5-Arylalkynyl-uridine derivatives nih.gov |

| 5-Iodo-cytidine | Substituted alkynes | Copper-free Sonogashira Coupling | C5-Alkynyl-cytidine derivatives researchgate.net |

The strategy can also be convergent, where the ethynylated pyrimidine base is synthesized first and then coupled to a sugar derivative to form the nucleoside. This allows for greater flexibility in the synthesis of diverse analogues.

Biocatalytic and Chemoenzymatic Methods in Pyrimidine Synthesis

The pursuit of more efficient, selective, and environmentally benign synthetic routes has led to a growing interest in biocatalytic and chemoenzymatic strategies for constructing complex molecules like this compound. These methods leverage the inherent selectivity and catalytic power of enzymes to perform transformations that are often challenging to achieve through traditional chemical synthesis. By integrating enzymatic steps with conventional chemistry, researchers can develop novel pathways that offer improved yields, reduced waste, and higher purity of the final products.

Enzyme-Mediated Transformations for Regioselective Synthesis of Pyrimidine Derivatives

A significant challenge in the synthesis of substituted pyrimidines is achieving regioselectivity—the ability to modify a specific position on the pyrimidine ring without affecting others. Enzymes, with their precisely shaped active sites, are exceptionally adept at catalyzing reactions at specific locations on a substrate molecule. This capability is being harnessed for the regioselective synthesis of pyrimidine derivatives.

Nucleoside phosphorylases (NPs) are a class of enzymes that have demonstrated considerable potential in this area. They catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and ribose-1-phosphate. This reactivity can be exploited in chemoenzymatic routes. For instance, a readily available pyrimidine nucleoside can be enzymatically cleaved, and the resulting pyrimidine base can then be modified through chemical means.

A pertinent example of enzyme-mediated regioselectivity is found in the biocatalytic diversification of nucleosides, which can serve as precursors for compounds like this compound. Researchers have successfully employed a synergistic platform that combines biocatalysis and chemical synthesis to access novel pyrimidine and purine 4'-thionucleosides. researchgate.netnih.gov In one notable process, the enzymatic synthesis of 5-iodo-4'-thiouridine was achieved on a multi-milligram scale. researchgate.netnih.gov This enzymatic iodination occurs with high regioselectivity at the C5 position of the pyrimidine ring, a position analogous to where the ethynyl group is located in the target compound. This 5-iodo intermediate is then chemically converted to the desired 5-ethynyl derivative, showcasing a powerful chemoenzymatic strategy. researchgate.net

Nucleoside 2′-deoxyribosyltransferases (NDTs) represent another class of enzymes useful for these transformations. nih.gov These enzymes catalyze nucleobase exchange reactions, allowing for the diversification of pyrimidine scaffolds. nih.gov While often used for nucleosides, the principles of enzymatic recognition and catalysis can be adapted for the modification of the pyrimidine base itself.

The table below summarizes key enzymes and their applications in regioselective transformations relevant to pyrimidine synthesis.

| Enzyme Class | Example Enzyme | Substrate(s) | Product(s) | Application in Regioselective Synthesis |

| Nucleoside Phosphorylase | Purine Nucleoside Phosphorylase (PNP) | 4'-Thiouridine, Phosphate | 4'-Thioribose-1-phosphate, Uracil | Selective cleavage of glycosidic bonds to liberate the pyrimidine base for further modification. |

| Nucleoside Transglycosylase | Nucleoside Transglycosylase-2 | 4'-Thiouridine, Halogenated Pyrimidines | Halogenated 4'-thionucleosides | Catalyzes nucleobase exchange, allowing for the introduction of various functionalized pyrimidines with high selectivity. researchgate.netnih.gov |

| Dehydrogenase | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Orotate | Key oxidation step in the de novo pyrimidine biosynthesis pathway, creating the pyrimidine ring scaffold. creative-proteomics.com |

Emerging Biocatalytic Pathways for Sustainable Production

The development of sustainable manufacturing processes is a major goal in modern chemistry. Biocatalytic pathways are at the forefront of this effort, offering the potential to produce valuable chemicals from simple, renewable feedstocks under mild conditions. The natural biosynthesis of pyrimidines in organisms provides a blueprint for developing such sustainable production methods.

There are two primary metabolic pathways for pyrimidine synthesis in nature: the de novo pathway and the salvage pathway. creative-proteomics.comnih.gov

De Novo Synthesis Pathway: This pathway builds the pyrimidine ring from simple precursor molecules such as bicarbonate, aspartate, and glutamine. creative-proteomics.comdavuniversity.org The process involves a series of enzyme-catalyzed steps, starting with the formation of carbamoyl phosphate and culminating in the synthesis of uridine monophosphate (UMP), a central pyrimidine nucleotide. nih.govdavuniversity.org Key enzymes in this pathway include carbamoyl phosphate synthetase II (CPS II), aspartate transcarbamoylase (ATCase), and dihydroorotate dehydrogenase (DHODH). creative-proteomics.com

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from nucleotide degradation, making it a highly efficient and less energy-intensive route. creative-proteomics.com Enzymes like uridine phosphorylase and thymidine kinase are central to this pathway, converting free bases back into nucleotides. creative-proteomics.com

Harnessing these natural pathways through metabolic engineering and synthetic biology presents an emerging strategy for the sustainable production of pyrimidine derivatives. By overexpressing key enzymes or engineering novel enzymatic cascades in microbial hosts, it is possible to channel metabolic flux towards the synthesis of a desired pyrimidine scaffold. This approach could theoretically be adapted to produce precursors for this compound.

Furthermore, the concept of biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single pot without isolating intermediates, is gaining traction. elsevierpure.com This strategy improves process efficiency, reduces waste, and simplifies downstream processing. elsevierpure.com The discovery of new enzymes with high stability and broad substrate scope, often from extremophilic organisms, is expanding the toolbox for designing novel and robust biocatalytic cascades for the synthesis of complex molecules. researchgate.net

The table below outlines the core concepts of these emerging pathways.

| Pathway/Strategy | Description | Key Enzymes/Components | Potential for Sustainability |

| De Novo Biosynthesis | Assembly of the pyrimidine ring from simple, abundant precursors (e.g., CO₂, amino acids). creative-proteomics.comdavuniversity.org | Carbamoyl phosphate synthetase II, Aspartate transcarbamoylase, Dihydroorotate dehydrogenase. creative-proteomics.comnih.gov | Utilizes basic cellular building blocks, offering a route from renewable feedstocks. |

| Salvage Pathway | Recycling of free pyrimidine bases and nucleosides. creative-proteomics.com | Uridine phosphorylase, Thymidine kinase. creative-proteomics.com | Highly atom-economical and energy-efficient, minimizing waste. |

| Metabolic Engineering | Modification of an organism's genetic and regulatory processes to enhance the production of a target molecule. | Overexpression of pathway enzymes, knockout of competing pathways. | Enables microbial fermentation routes to produce complex chemicals, reducing reliance on petrochemicals. |

| Biocatalytic Cascades | Combining multiple enzymatic reactions in a one-pot setup to perform a multi-step synthesis. elsevierpure.com | Thermostable enzymes, engineered enzymes with broad substrate scope. | Increases process intensity, reduces solvent use and purification steps, leading to a greener process. |

Chemical Reactivity and Transformation Mechanisms of 5 Ethynyl 2 Methylpyrimidine Systems

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, at the C5 position is a versatile functional handle, primarily engaging in addition reactions and cycloadditions. Its reactivity is central to many derivatization strategies involving this compound.

The terminal alkyne of 5-ethynyl-2-methylpyrimidine is an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining the alkyne with an azide-containing molecule. mdpi.comrsc.org The CuAAC reaction is renowned for its high efficiency, specificity, mild reaction conditions, and broad applicability. nd.edu This methodology has become a cornerstone in fields like bioconjugation, drug discovery, and polymer chemistry. mdpi.comnd.edu

The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form a six-membered copper-containing intermediate. This intermediate subsequently rearranges and, upon protonolysis, yields the final triazole product. The reaction is highly regioselective, exclusively producing the 1,4-isomer. mdpi.com This reaction has been successfully applied to modify nucleic acids containing similar ethynyl-pyrimidine structures, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), demonstrating its utility in complex biological systems. nih.govjenabioscience.comnih.govnih.gov

Table 1: Components in a Typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Component | Role | Common Examples |

| Alkyne Substrate | Forms one part of the triazole ring | This compound, Propargyl-activated PEGs nih.gov |

| Azide Substrate | Forms the other part of the triazole ring | Benzyl azide, Azide-functionalized fluorophores, Azides of Biotin jenabioscience.commdpi.com |

| Copper(I) Source | Catalyst for the cycloaddition | Copper(II) sulfate (B86663) with a reducing agent, Copper(I) bromide mdpi.comnih.gov |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium ascorbate, Dithiothreitol (DTT) nih.govmdpi.com |

| Ligand | Stabilizes the Cu(I) catalyst and accelerates the reaction | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) jenabioscience.comnih.gov |

| Solvent | Reaction medium | t-BuOH/H₂O, DMSO, Glycerol jenabioscience.commdpi.com |

The carbon-carbon triple bond of the ethynyl group is an area of high electron density, making it susceptible to addition reactions. dalalinstitute.com

Electrophilic Addition: In this type of reaction, an electrophile is attracted to the electron-rich alkyne. fiveable.me The reaction typically proceeds through a two-step mechanism involving the formation of a vinyl cation intermediate. youtube.com The pyrimidine (B1678525) ring, being electron-withdrawing, can influence the regioselectivity of the addition. For example, the addition of a hydrogen halide (H-X) would likely see the proton add to the carbon atom further from the ring, allowing the halide to add to the carbon adjacent to the ring, influenced by the stability of the intermediate carbocation.

Nucleophilic Addition: While less common for unactivated alkynes, the triple bond in this compound is conjugated with the electron-deficient pyrimidine ring. This conjugation reduces the electron density of the alkyne, making it susceptible to attack by nucleophiles. scribd.com The reaction is initiated by the attack of a nucleophile on one of the sp-hybridized carbons, leading to a carbanionic intermediate which is stabilized by resonance involving the pyrimidine ring. Subsequent protonation yields the final addition product. dalalinstitute.comscribd.com

Table 2: Comparison of Addition Reactions at the Ethynyl Group

| Feature | Electrophilic Addition | Nucleophilic Addition |

| Initiating Species | Electrophile (e.g., H⁺, Br⁺) | Nucleophile (e.g., RO⁻, R₂NH) |

| Alkyne Role | Acts as a nucleophile | Acts as an electrophile (due to conjugation with pyrimidine) |

| Key Intermediate | Vinyl Cation | Vinyl Anion |

| Driving Force | High electron density of the triple bond | Electron-withdrawing nature of the pyrimidine ring |

| Typical Reagents | Halogens (X₂), Hydrogen Halides (HX), Water (with acid catalyst) | Alkoxides, Amines, Michael Donors |

Reactivity of the Pyrimidine Core

The pyrimidine ring contains two nitrogen atoms, which are more electronegative than carbon. This makes the ring electron-deficient, which dictates its reactivity, particularly its susceptibility to nucleophilic attack and its general resistance to electrophilic substitution unless activated. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly susceptible to nucleophilic substitution, especially at the C2, C4, and C6 positions, which are rendered electron-poor by the adjacent nitrogen atoms. youtube.comstackexchange.com The reaction generally proceeds via an addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a leaving group (such as a halide). wikipedia.org The presence of the methyl group at C2 and the ethynyl group at C5 can sterically and electronically influence the preferred site of attack.

Electrophilic Aromatic Substitution (SEAr): In contrast, electrophilic aromatic substitution on an unsubstituted pyrimidine ring is difficult due to the deactivating effect of the two nitrogen atoms. researchgate.netgrowingscience.com However, substitution can occur, almost exclusively at the C5 position, which is the most electron-rich carbon on the ring. researchgate.netyoutube.com The reaction rate is significantly enhanced by the presence of electron-donating groups on the ring. researchgate.net The methyl group at C2 provides a slight activating effect, potentially facilitating electrophilic attack at C5, though the ethynyl group is generally considered weakly deactivating. The mechanism involves the attack of an electrophile on the ring to form a carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

Table 3: Regioselectivity in Pyrimidine Ring Substitution

| Reaction Type | Preferred Position(s) | Rationale | Example Reagents |

| Nucleophilic Substitution | C2, C4, C6 | Electron deficiency due to adjacent nitrogen atoms stackexchange.com | Amines, Alkoxides, Thiolates rsc.org |

| Electrophilic Substitution | C5 | Highest relative electron density on the ring researchgate.net | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂) growingscience.com |

The pyrimidine ring can undergo various transformations and rearrangements, often leading to the formation of other heterocyclic systems. nih.govacs.org These reactions typically involve ring-opening followed by recyclization.

One of the most notable rearrangements is the Dimroth rearrangement. nih.gov This process involves the isomerization of pyrimidines through the opening of the ring and subsequent re-closure, effectively swapping the positions of an exocyclic and an endocyclic nitrogen atom. nih.govchinesechemsoc.org The reaction can be catalyzed by acid, base, or heat. nih.gov

Furthermore, pyrimidine systems can be converted into other heterocycles. For instance, under certain conditions, pyrimidines can be transformed into pyridines through a process involving activation, nucleophilic addition, and a Dimroth-type rearrangement. chinesechemsoc.orgchinesechemsoc.org Other transformations include the contraction of the pyrimidine ring to form imidazole (B134444) derivatives, a process observed in the metabolism of some pyrimidine-containing compounds. nih.gov

Table 4: Examples of Pyrimidine Ring Transformations

| Transformation Type | Description | Resulting Heterocycle |

| Dimroth Rearrangement | Isomerization involving ring-opening and re-closure to swap heteroatom positions. nih.gov | Isomeric Pyrimidine |

| Pyrimidine to Pyridine | Skeletal editing involving a C-N to C-C swap, often via a Dimroth pathway. chinesechemsoc.orgchinesechemsoc.org | Pyridine |

| Ring Contraction | Ring-opening followed by elimination of a carbon atom and re-closure. nih.gov | Imidazole |

Derivatization and Functionalization at the Methyl Group (C2)

The methyl group at the C2 position is not merely a passive substituent. Its protons are acidified due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This allows for deprotonation by a suitable base to form a carbanion. This nucleophilic species can then react with a variety of electrophiles, enabling the extension and functionalization of the C2 side chain. researchgate.net This strategy is a powerful tool for introducing diverse chemical functionalities onto the pyrimidine scaffold.

The process typically involves:

Deprotonation: Treatment with a strong base (e.g., lithium diisopropylamide (LDA), n-butyllithium) removes a proton from the methyl group to generate a highly reactive C2-methyl anion.

Electrophilic Quench: The resulting anion is then treated with an electrophile to form a new carbon-carbon or carbon-heteroatom bond.

This approach allows for the introduction of a wide array of functional groups, significantly expanding the structural diversity of derivatives that can be synthesized from this compound.

Table 5: Potential Functionalizations of the C2-Methyl Group

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halide | Iodomethane (CH₃I) | Ethyl (-CH₂CH₃) |

| Aldehyde/Ketone | Benzaldehyde (PhCHO) | Hydroxyalkyl (-CH₂CH(OH)Ph) |

| Ester | Ethyl acetate | Keto (-CH₂C(O)CH₃) |

| Carbon Dioxide | CO₂ | Carboxylic acid (-CH₂COOH) |

| Disulfide | Diphenyl disulfide (PhSSPh) | Thioether (-CH₂SPh) |

Computational and Spectroscopic Elucidation of 5 Ethynyl 2 Methylpyrimidine Structure and Properties

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the molecular structure, stability, and reactivity of organic compounds. nih.govcuny.edu These computational approaches provide deep insights at the subatomic level, complementing and guiding experimental research.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. echemcom.com For compounds like 5-Ethynyl-2-methylpyrimidine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to perform geometry optimization. researchgate.netscielo.org.mx This process determines the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the spatial arrangement of the atoms, confirming the planarity of the pyrimidine (B1678525) ring and the linear geometry of the ethynyl (B1212043) substituent. The stability of the molecule can be inferred from its thermodynamic parameters, which are also calculable using DFT. These studies are foundational for understanding how the molecule will behave and interact in various chemical environments. researchgate.net

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

This table presents representative data typically obtained from DFT/B3LYP/6-311++G(d,p) calculations for structural analysis.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(5)-C(ethynyl) | ~1.42 Å |

| Bond Length | C≡C (ethynyl) | ~1.21 Å |

| Bond Length | N(1)-C(2) | ~1.34 Å |

| Bond Angle | C(4)-C(5)-C(ethynyl) | ~121.5° |

| Bond Angle | N(1)-C(2)-N(3) | ~126.0° |

| Dihedral Angle | N(1)-C(2)-C(methyl)-H | ~0° / 180° |

Beyond structural optimization, DFT is a powerful tool for predicting spectroscopic data and electronic properties that govern chemical reactivity. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. echemcom.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are key to predicting how the molecule will interact with other reagents. scielo.org.mx For this compound, the nitrogen atoms of the pyrimidine ring are expected to be nucleophilic sites, while the hydrogen of the ethynyl group may exhibit slight electrophilic character.

Table 2: Calculated Electronic Properties of this compound

This table shows typical electronic parameters derived from DFT calculations, which are used to predict chemical reactivity.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability, lower reactivity |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including docking and molecular dynamics (MD), are used to simulate the interactions of a molecule within a larger biological system, such as binding to a protein's active site. nih.govnih.gov These methods are vital in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, docking studies could be performed against various protein targets, such as kinases, where pyrimidine scaffolds are common. The simulation calculates a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction.

The analysis identifies key intermolecular interactions, such as:

Hydrogen Bonds: Typically formed between the pyrimidine nitrogens and amino acid residues like serine or threonine.

Hydrophobic Interactions: Involving the methyl group and the aromatic ring with nonpolar residues.

π-π Stacking: Potential interactions between the pyrimidine ring and aromatic residues like phenylalanine or tyrosine.

These simulations provide a structural basis for a molecule's biological activity and can guide the design of more potent analogs. mdpi.com

While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net An MD simulation tracks the movements of all atoms in the system, revealing the flexibility of the ligand and the stability of its interactions. mdpi.com

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the simulation and the binding pose.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the protein and ligand.

Advanced Spectroscopic and Crystallographic Characterization

Experimental techniques provide the definitive characterization of a molecule's structure and properties, serving to validate computational predictions. Nuclear Magnetic Resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography are standard methods for this purpose.

While a specific crystal structure for this compound is not widely published, its spectroscopic features can be reliably predicted based on its constituent functional groups. NMR spectroscopy is particularly informative. nih.gov

¹H NMR: Would show distinct signals for the aromatic protons on the pyrimidine ring, a singlet for the methyl group protons, and a characteristic singlet for the acetylenic proton.

¹³C NMR: Would reveal signals for the different carbon environments: the aromatic carbons, the methyl carbon, and the two sp-hybridized carbons of the ethynyl group. nih.gov

FT-IR spectroscopy would identify characteristic vibrational frequencies, such as the C≡C stretch of the alkyne group (typically around 2100-2260 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and various C=C and C=N stretching vibrations from the pyrimidine ring. nih.gov X-ray crystallography, if performed, would provide the most precise atomic coordinates of the molecule in its solid state, offering the ultimate validation of computationally derived geometries.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

This table provides an educated prediction of the NMR spectral data based on analogous structures and chemical principles. All values are in ppm relative to TMS.

| Spectrum | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -CH₃ (at C2) | ~2.6 |

| ¹H NMR | -C≡CH | ~3.4 |

| ¹H NMR | H4/H6 (ring protons) | ~8.6 |

| ¹³C NMR | -CH₃ | ~25 |

| ¹³C NMR | -C≡CH | ~80 |

| ¹³C NMR | -C≡CH | ~82 |

| ¹³C NMR | C5 | ~118 |

| ¹³C NMR | C4/C6 | ~158 |

| ¹³C NMR | C2 | ~166 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing for the differentiation of chemically distinct atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectroscopy are essential for confirming its structural integrity. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for the unambiguous assignment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the three different types of protons: those on the pyrimidine ring, the methyl group protons, and the terminal ethynyl proton.

Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet in the aromatic region, typically downfield (high ppm value) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. Based on data for 2-methylpyrimidine, this signal is anticipated around δ 8.7 ppm. chemicalbook.com

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. This signal is expected in the upfield region, typically around δ 2.6 ppm. chemicalbook.com

Ethynyl Proton (≡C-H): The terminal proton of the ethynyl group will appear as a singlet. Its chemical shift is influenced by the magnetic anisotropy of the triple bond and typically falls in the range of δ 2.0-3.5 ppm. chemistrysteps.commodgraph.co.uk

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine (H4/H6) | ~8.7 | Singlet (s) | 2H |

| Ethynyl (≡C-H) | ~3.0 - 3.5 | Singlet (s) | 1H |

| Methyl (-CH₃) | ~2.6 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom. For this compound, five distinct signals are anticipated.

Pyrimidine Carbons (C2, C4/C6, C5): The carbon atoms of the pyrimidine ring are significantly deshielded. The C2 carbon, bonded to two nitrogen atoms, is expected at a very downfield position, likely around δ 165-170 ppm. The equivalent C4 and C6 carbons are expected around δ 157 ppm, and the C5 carbon, to which the ethynyl group is attached, would appear further upfield.

Ethynyl Carbons (-C≡C-H): The two sp-hybridized carbons of the alkyne group typically resonate in the range of δ 70-100 ppm. openochem.orgoregonstate.edu The carbon attached to the pyrimidine ring will be at a slightly different chemical shift than the terminal carbon bonded to the hydrogen.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be the most upfield signal, typically appearing in the range of δ 20-30 ppm. chemguide.co.uklibretexts.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine (C2) | ~168 |

| Pyrimidine (C4/C6) | ~157 |

| Pyrimidine (C5) | ~120 |

| Ethynyl (-C≡CH) | ~80 - 90 |

| Ethynyl (-C≡CH) | ~75 - 85 |

| Methyl (-CH₃) | ~25 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, often causing it to break apart into characteristic fragment ions. The resulting mass spectrum serves as a molecular "fingerprint."

For this compound (C₇H₆N₂), the exact monoisotopic mass is 118.0531 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 118. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the ring or the loss of substituents. sapub.orgsphinxsai.comcdnsciencepub.com

Predicted Fragmentation:

Molecular Ion (M⁺): A strong peak at m/z = 118, corresponding to the intact molecule.

Loss of HCN: A common fragmentation for pyrimidine rings is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment ion at m/z = 91.

Loss of Methyl Radical (·CH₃): Cleavage of the methyl group would result in an [M-15]⁺ ion at m/z = 103.

Ring Fragmentation: Further breakdown of the pyrimidine ring can lead to smaller charged fragments, providing additional structural information. researchgate.net

| Adduct/Fragment | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 118.0531 | Molecular Ion |

| [M+H]⁺ | 119.0609 | Protonated Molecule |

| [M+Na]⁺ | 141.0428 | Sodium Adduct |

| [M-HCN]⁺ | 91.0425 | Fragment after loss of HCN |

| [M-CH₃]⁺ | 103.0456 | Fragment after loss of methyl |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can calculate the precise positions of atoms, as well as their bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted pyrimidine structures allows for a detailed prediction of its solid-state characteristics. nih.govacs.orgresearchgate.net A crystallographic study would provide several key pieces of information:

Molecular Geometry: It would confirm the planarity of the pyrimidine ring and provide precise measurements for all bond lengths and angles. For instance, the C-C and C-N bond lengths within the pyrimidine ring, the C-C triple bond of the ethynyl group, and the C-C bond of the methyl group would be determined with high precision.

Conformation: The orientation of the ethynyl and methyl substituents relative to the pyrimidine ring would be established.

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonding (if present with co-crystallized solvent molecules), C-H···N interactions, and π–π stacking between the aromatic pyrimidine rings. These interactions are crucial for understanding the physical properties of the solid material.

Based on crystal structures of similar pyrimidine derivatives, it is expected that this compound would form a highly ordered crystalline solid, likely with significant π–π stacking interactions influencing its packing arrangement. researchgate.net

Academic Applications in Medicinal Chemistry and Biological Research

Pyrimidine-Based Probes for DNA Synthesis and Cellular Proliferation Studies

Pyrimidine (B1678525) analogs have become indispensable tools in molecular biology and medicinal chemistry for the study of DNA synthesis and cellular proliferation. These molecules, which mimic the structure of natural pyrimidine nucleosides, can be incorporated into newly synthesized DNA, thereby acting as a marker for proliferating cells.

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) is a thymidine analogue that has gained widespread use as a reagent for labeling newly synthesized DNA in proliferating cells. wikipedia.orgpnas.orgnih.gov Structurally, EdU is similar to thymidine, with the key difference being the presence of a terminal alkyne group at the 5 position of the pyrimidine ring. pnas.orgnih.gov This modification allows EdU to be incorporated into replicating DNA by cellular DNA polymerases during the S-phase of the cell cycle, effectively "tagging" cells that are actively dividing. wikipedia.orgpnas.orgbaseclick.eu

The detection of incorporated EdU is achieved through a highly selective and efficient chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". pnas.orgnih.govbaseclick.eunih.gov The terminal alkyne group of EdU reacts with a fluorescently labeled azide (B81097), forming a stable triazole ring. pnas.orgnih.govbaseclick.eu This reaction is rapid and bio-orthogonal, meaning it does not interfere with biological processes within the cell. thermofisher.com A significant advantage of the EdU detection method is that it does not require harsh DNA denaturation steps, which are necessary for the detection of other thymidine analogs like bromodeoxyuridine (BrdU). baseclick.eunih.govbaseclick.eumerckmillipore.comsigmaaldrich.com This preservation of cellular and chromatin structure allows for more accurate and detailed analysis. pnas.orgnih.govnih.gov

The streamlined protocol and high sensitivity of EdU-based assays have made them a superior alternative to traditional methods for a wide range of applications in cell biology research. baseclick.eumerckmillipore.comsigmaaldrich.com

The versatility of EdU allows for the detection of cell proliferation in a variety of experimental settings, from cell cultures (in vitro) to whole organisms (in vivo).

In Vitro Applications: In laboratory cell cultures, EdU is simply added to the culture medium where it is taken up by proliferating cells. baseclick.eu Following an incubation period, the cells are fixed and permeabilized to allow the click chemistry detection reagents to enter the cell. baseclick.eumerckmillipore.comsigmaaldrich.com The incorporated EdU is then visualized using fluorescence microscopy or quantified using flow cytometry or high-throughput screening platforms. baseclick.eumerckmillipore.com These techniques enable researchers to quantify the percentage of proliferating cells, assess the effects of various treatments on cell division, and perform detailed cell cycle analysis. merckmillipore.combaseclick.eu

| In Vitro Detection Method | Description | Common Applications |

| Fluorescence Microscopy | Visualization of EdU-labeled cells on slides or in culture dishes. Allows for spatial analysis of proliferation within a cell population or tissue section. baseclick.eumerckmillipore.com | Developmental biology, cancer research, tissue regeneration studies. baseclick.eu |

| Flow Cytometry | Quantification of the number of EdU-positive cells in a suspension. Can be combined with other markers to analyze proliferation in specific cell subpopulations. nih.govmerckmillipore.com | Immunology, hematology, cell cycle analysis. nih.gov |

| High-Throughput Screening (HTS) | Automated imaging and analysis of EdU incorporation in multi-well plates. merckmillipore.com | Drug discovery, toxicology screening. |

In Vivo Applications: For studies in living organisms, EdU can be administered through various routes, including injection (intraperitoneal, intramuscular, subcutaneous) or by adding it to the drinking water. thermofisher.com The EdU is then incorporated into the DNA of actively dividing cells throughout the animal's body. thermofisher.com Tissues of interest can then be harvested, processed (e.g., cryopreserved or formalin-fixed and paraffin-embedded), and stained to detect the incorporated EdU. thermofisher.com This allows for the investigation of cell proliferation in the context of complex biological processes such as development, tissue repair, and disease progression. thermofisher.com

| In Vivo Administration Route | Description | Model Organisms |

| Injection (IP, IM, SC) | Direct delivery of EdU into the body cavity or muscle tissue. thermofisher.com | Mice, rats. mobitec.com |

| Drinking Water | Continuous labeling of proliferating cells over a period of time. thermofisher.com | Mice, rats. |

| Direct Incubation | Soaking smaller organisms or larvae in an EdU solution. thermofisher.com | Drosophila, zebrafish larvae. thermofisher.com |

While EdU is a powerful tool for studying DNA synthesis, its incorporation into the genome is not without consequences. The presence of the bulky alkyne group can be recognized by the cell as a form of DNA damage. nih.govnih.govunclineberger.org Studies have shown that the incorporation of EdU can trigger a DNA damage response (DDR), leading to perturbations in the cell cycle. nih.govnih.gov

In some cell types, particularly mouse embryonic stem cells, prolonged exposure to EdU can lead to cell cycle arrest in the G2/M phase, followed by apoptosis (programmed cell death). nih.govnih.gov The cellular response to EdU appears to be cell-type dependent, with some cell lines showing only a delayed progression through the cell cycle. nih.gov

Research has indicated that EdU-labeled DNA can provoke a nucleotide excision repair (NER) response. unclineberger.orgresearchgate.net This process involves the removal of the DNA segment containing the EdU, followed by the synthesis of a new, undamaged strand. unclineberger.org However, if the cell continues to incorporate EdU during this repair synthesis, it can lead to a futile cycle of damage and repair, ultimately resulting in cell death. unclineberger.org While EdU does not seem to have a significant impact on the rate of replication fork elongation during the initial synthesis, the long-term effects on genome stability and cell viability are important considerations for experimental design. nih.govnih.gov

Development of Bioactive Pyrimidine Derivatives

The pyrimidine scaffold is a fundamental component of nucleic acids and is also found in a wide array of biologically active compounds. innovareacademics.innih.govresearchgate.net This has made it a privileged structure in medicinal chemistry for the development of novel therapeutic agents.

Substituted pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities. innovareacademics.inresearchgate.net The biological activity of these compounds can be significantly influenced by the nature and position of the substituents on the pyrimidine ring. innovareacademics.in

Antimicrobial Activity: Numerous studies have reported the synthesis and evaluation of pyrimidine derivatives with antibacterial and antifungal properties. innovareacademics.innih.govresearchgate.netnih.govijpsr.comnih.govjournalijar.comresearchgate.netresearchgate.netresearchgate.net These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govnih.gov For example, certain pyrimidine derivatives have exhibited significant activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. innovareacademics.innih.gov The antimicrobial potential of these compounds makes them promising candidates for the development of new antibiotics to combat infectious diseases. innovareacademics.in

Antiviral Activity: The pyrimidine core is also a key feature in many antiviral drugs. nih.govdntb.gov.ua Pyrimidine derivatives have been shown to inhibit the replication of a wide variety of viruses, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.govdntb.gov.ua Some pyrimidine-based compounds have also demonstrated efficacy against human coronaviruses. mdpi.com The mechanism of antiviral action can vary, with some compounds targeting viral enzymes essential for replication, while others interfere with host cell factors required by the virus. mdpi.com The development of novel pyrimidine derivatives continues to be an active area of research in the search for new treatments for viral infections. nih.govdntb.gov.ua

| Compound Class | Observed Activity | Target Organisms/Viruses |

| Thiazolo[1,2-a]pyrimidines | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, various fungi. ijpsr.com |

| Pyrimido[4,5-d]pyrimidines | Antiviral | Human coronavirus 229E. mdpi.com |

| Amino-pyrimidine derivatives | Antibacterial | E. coli. nih.gov |

| 2-Amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives | Antiviral | Influenza A and B viruses. nih.gov |

The structural similarity of pyrimidine derivatives to the building blocks of DNA makes them prime candidates for the development of anticancer agents. arabjchem.orgresearchgate.net Many pyrimidine-based compounds exert their anticancer effects by interfering with DNA synthesis and repair processes or by inducing apoptosis in cancer cells. arabjchem.org

Pyrimidine analogs can act as antimetabolites, where they are incorporated into DNA and disrupt its structure and function, leading to cell death. sciensage.info Others can inhibit key enzymes involved in nucleotide metabolism, thereby depriving cancer cells of the necessary components for DNA replication. nih.gov

Furthermore, a number of pyrimidine derivatives have been shown to target specific signaling pathways that are dysregulated in cancer. For instance, some compounds act as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are often overactive in various cancers and play a crucial role in tumor growth and survival. ekb.eg Inhibition of these kinases can block downstream signaling cascades and induce apoptosis.

The ability of pyrimidine derivatives to target multiple pathways involved in cancer progression highlights their potential as versatile and effective therapeutic agents. tandfonline.com Ongoing research continues to explore the synthesis of novel pyrimidine-based compounds with enhanced potency and selectivity for cancer cells. arabjchem.org

| Compound Class | Mechanism of Action | Cancer Cell Lines |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK inhibition | Human colorectal adenocarcinoma (HT-29), non-small cell lung cancer (A549), breast carcinoma (MCF-7). researchgate.net |

| Pyrimidine-benzothiazole hybrids | EGFR and HER2 inhibition | Various cancer cell lines. ekb.eg |

| 2,4,5-substituted pyrimidines | Inhibition of cell proliferation | Human hepatocellular carcinoma (BEL-74502). sciensage.info |

| Pyrimidine-sulfonamide hybrids | Multi-target inhibition | Various cancers. tandfonline.com |

Folate Antagonists

Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways of folic acid (vitamin B9). wikipedia.org By doing so, they inhibit the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA synthesis, RNA synthesis, and cell division. wikipedia.orgnih.gov This mechanism makes them effective agents in cancer chemotherapy. nih.gov

The primary target for many classical antifolates, such as Methotrexate, is the enzyme Dihydrofolate Reductase (DHFR). wikipedia.orgjohnshopkins.edu The general mechanism of action for antifolates involves competitive inhibition of enzymes within the folate pathway. nih.gov While the pyrimidine ring is a key structural feature in many established antifolates, the exploration of 5-Ethynyl-2-methylpyrimidine in this context is an emerging field of research. The core pyrimidine structure provides a foundational scaffold that can be chemically modified to enhance binding affinity and selectivity for enzymes in the folate pathway. The introduction of an ethynyl (B1212043) group at the 5-position offers a rigid, electron-rich moiety that can form specific interactions within an enzyme's active site, potentially leading to potent and selective inhibition.

| Drug Class | Mechanism of Action | Key Enzyme Targets |

| Folate Antagonists | Inhibit the metabolic pathways of folic acid, blocking the synthesis of DNA, RNA, and proteins. wikipedia.orgnih.gov | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), Glycinamide Ribonucleotide Formyltransferase (GARFT). nih.govjohnshopkins.edu |

Topoisomerase Inhibitors

Topoisomerases are vital enzymes that regulate the topology of DNA during critical cellular processes like replication, transcription, and recombination. nih.govnih.gov They function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other to relieve supercoiling, and then resealing the breaks. nih.govwikipedia.org Due to their essential role in cell proliferation, topoisomerases are well-established targets for anticancer drugs. mdpi.comnih.gov

Topoisomerase inhibitors are broadly classified into two types:

Topoisomerase I inhibitors: These agents stabilize the complex between the enzyme and a single-stranded DNA break, preventing the re-ligation of the DNA and leading to lethal single-strand breaks. wikipedia.orgmdpi.com

Topoisomerase II inhibitors: These drugs interfere with the enzyme's ability to manage double-stranded DNA breaks, resulting in the accumulation of DNA damage and triggering apoptosis (programmed cell death). wikipedia.orgnih.gov Etoposide is a well-known example of a Topoisomerase II inhibitor. nih.gov

The development of novel topoisomerase inhibitors often involves the exploration of heterocyclic scaffolds, including pyrimidines. acs.orgnih.gov Research has shown that derivatives of thieno[2,3-d]pyrimidine, a fused pyrimidine system, exhibit significant Topoisomerase II inhibitory activity. nih.gov For instance, certain synthesized thieno[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxic activity and induced apoptosis in cancer cell lines by inhibiting Topoisomerase IIα. nih.gov One particular compound in a study showed a higher inhibitory activity (IC50 of 41.67 ± 3.89 μM) than the reference drug etoposide (IC50 = 99.86 ± 5.02 μM). nih.gov

These findings underscore the potential of the pyrimidine core as a scaffold for new topoisomerase inhibitors. The specific structure of this compound, featuring an alkyne group, presents a unique opportunity for designing targeted inhibitors. The linear and rigid nature of the ethynyl group can be exploited to probe specific interactions within the DNA-topoisomerase complex, potentially leading to compounds with enhanced potency and novel mechanisms of action.

| Inhibitor Class | Mechanism of Action | Example Compounds |

| Topoisomerase I Inhibitors | Stabilize the Topoisomerase I-DNA covalent complex, leading to single-strand DNA breaks. wikipedia.orgmdpi.com | Topotecan, Irinotecan. mdpi.com |

| Topoisomerase II Inhibitors | Interfere with the re-ligation of double-strand DNA breaks, causing DNA damage and apoptosis. nih.govnih.gov | Etoposide, Doxorubicin, various thieno[2,3-d]pyrimidine derivatives. mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Studies of Ethynyl Pyrimidine Scaffolds

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. oncodesign-services.comfiveable.me By systematically modifying different parts of a molecule, researchers can identify the key structural features—known as the pharmacophore—responsible for its therapeutic effects. fiveable.me SAR studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

The pyrimidine ring is considered a "privileged scaffold" in drug discovery because its derivatives can interact with a wide range of biological targets with high affinity. nih.govnih.gov For the ethynyl pyrimidine scaffold, exemplified by this compound, the SAR can be analyzed by considering the contribution of each component: the pyrimidine core, the C5-ethynyl group, and the C2-methyl group.

The Pyrimidine Core: This heterocyclic ring system is a key structural element in many natural and synthetic bioactive compounds. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of natural nucleobases and allowing it to bind to the active sites of various enzymes. nih.govbohrium.com The aromatic nature of the ring also allows for π-stacking interactions with aromatic amino acid residues in target proteins.

The C5-Ethynyl Group: The introduction of an ethynyl (-C≡CH) group at the 5-position of the pyrimidine ring has significant stereoelectronic implications.

Rigidity and Linearity: The alkyne functionality imposes a rigid, linear geometry, which can restrict the conformational flexibility of the molecule. This can be advantageous for fitting into a well-defined binding pocket and can lead to increased potency and selectivity.

Electronic Properties: The triple bond is electron-rich and can participate in various non-covalent interactions, including π-π stacking, cation-π interactions, and as a weak hydrogen bond acceptor.

Metabolic Stability: The ethynyl group can enhance the metabolic stability of a compound by blocking a potential site of oxidative metabolism. The compound 5-Ethynyl-2'-deoxyuridine (EdU), a thymidine analog, demonstrates that the 5-ethynyl pyrimidine structure can be recognized and processed by cellular enzymes like DNA polymerases. 5-ethynyl.comwikipedia.org

The systematic modification of these three components is a key strategy in the design of novel therapeutic agents based on the ethynyl pyrimidine scaffold.

| Molecular Component | Potential Role in Biological Activity | Type of Interaction |

| Pyrimidine Core | Acts as a central scaffold; mimics endogenous nucleobases. nih.govbohrium.com | Hydrogen bonding, π-stacking. |

| C5-Ethynyl Group | Provides rigidity; participates in specific binding interactions. 5-ethynyl.com | π-π stacking, cation-π interactions, weak hydrogen bonding. |

| C2-Methyl Group | Fills hydrophobic pockets; enhances binding affinity. nih.gov | Hydrophobic (van der Waals) interactions. |

Emerging Research Frontiers and Future Directions

Applications in Advanced Materials Science

The incorporation of the pyrimidine (B1678525) moiety into π-conjugated systems is a key area of investigation for developing novel organic materials. researchgate.net The inherent electron-deficient nature of the pyrimidine ring makes it an excellent electron acceptor in "push-pull" molecular architectures. researchgate.net This property is fundamental to creating materials with tailored electronic and optical characteristics for various applications.

Integration of Ethynyl (B1212043) Pyrimidines into Organic Electronic Devices and Materials

Pyrimidine-cored compounds are increasingly being integrated into the active layers of thin-film optoelectronic devices. researchgate.net Their ability to function as electron acceptors is leveraged in designing materials for polymer solar cells and various types of organic light-emitting diodes (OLEDs). researchgate.net The ethynyl group on compounds like 5-ethynyl-2-methylpyrimidine provides a versatile handle for polymerization or for extending the π-conjugation of the system, which is crucial for managing device performance in organic electronics. researchgate.netdntb.gov.ua The development of such materials is vital for producing innovative flexible and transparent electronics, including flexible displays and smart tags. mdpi.com

Optoelectronic Properties of Functionalized Pyrimidine Systems

The optoelectronic properties of pyrimidine-based materials can be precisely controlled through strategic functionalization. tdl.orgtdl.org A common strategy involves "side chain engineering," where electron-donating or electron-withdrawing groups are attached to the pyrimidine core to create donor-acceptor (D-A) conjugated polymers. tdl.org This modification allows for the fine-tuning of the material's energy levels. tdl.org

Researchers utilize a combination of computational and experimental techniques to understand and predict the effects of these modifications. The impact of functionalization on the electronic and structural relaxation pathways is critical for applications like fluorescent biomarkers. nih.govchemrxiv.org Studies have shown that adding groups like di-amino substituents can significantly red-shift the absorption spectrum and increase the fluorescence quantum yield. nih.govchemrxiv.org The choice of solvent can also play a significant role in the relaxation pathways of these functionalized pyrimidine derivatives. nih.gov

Table 1: Effect of Functionalization on Pyrimidine Properties

| Functional Group Type | Example Substituents | Impact on Energy Levels | Analytical Methods Used |

|---|---|---|---|

| Electron Donating | Alkoxy (—OR), Alkylthio (—SR) | Modifies HOMO/LUMO levels | DFT calculations, UV-vis analysis |

| Electron Withdrawing | Alkylsulfinyl (—SOR), Alkylsulfonyl (—SO₂R) | Fine-tunes energy gaps | Electrochemical measurements |

| Amino Groups | 4,5-diaminopyrimidine | Red-shifts absorption, increases fluorescence | Time-resolved spectroscopy |

Data sourced from multiple studies investigating pyrimidine functionalization. tdl.orgnih.gov

Catalytic Roles of Ethynyl-Functionalized Pyrimidine Ligands

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, enabling them to coordinate with metal ions and function as ligands in catalytic systems. This capacity opens avenues for designing novel catalysts for a range of chemical transformations.

Metal Complexation and Catalytic Activity in Organic Transformations

The ability of pyrimidine derivatives to act as ligands is fundamental to their role in catalysis. These ligands can form stable complexes with various transition metals, such as ruthenium, influencing the reactivity and selectivity of the metallic center. researchgate.net Research into Schiff base ligands, for example, has demonstrated that complexation with metal ions can enhance catalytic and biological activities compared to the free ligand. nih.gov The specific geometry and electronic environment provided by the pyrimidine ligand are crucial for the resulting complex's catalytic performance in reactions like the oxidation of aniline (B41778). nih.gov

Potential in Heterogeneous and Homogeneous Electrocatalysis

The electrochemical properties of pyrimidine-metal complexes suggest their potential utility in electrocatalysis. While direct research on this compound in this area is emerging, related studies provide a strong basis for its potential. For instance, pyrimidine-thiolate complexes of ruthenium have been synthesized and studied, indicating the versatility of pyrimidine derivatives in forming complexes relevant to catalytic cycles. researchgate.net In the realm of homogeneous catalysis, systems involving bis(imino)pyridine and bis(imine) ligands have shown effectiveness in ethylene (B1197577) polymerization, highlighting the role of nitrogen-containing heterocyclic ligands in controlling polymer properties. researchgate.net

Rational Design and Synthesis of Next-Generation Analogues for Specific Biological Targets

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. nih.gov Strategic and rational design allows for the synthesis of highly functionalized pyrimidine derivatives with enhanced affinity and selectivity for specific biological targets, particularly in the development of anticancer agents. nih.govmdpi.comnih.gov

The design process often involves modifying the pyrimidine core at its various positions (2, 4, 5, or 6) to optimize interactions with a target enzyme or receptor. nih.gov For instance, researchers have designed and synthesized new aminopyrimidine derivatives by making substitutions on the pyrimidine core and associated aniline rings of a known hit compound. mdpi.comresearchgate.net This approach led to analogues with significantly improved potency against various cancer cell lines, including glioblastoma and triple-negative breast cancer. mdpi.comnih.gov Another strategy involves creating pyrimidine-derived chalcones as potential antidiabetic agents, demonstrating the scaffold's versatility. researchgate.net The synthesis of these targeted molecules often employs multi-component coupling reactions or cyclization of chalcones with reagents like guanidine (B92328) hydrochloride. nih.govorganic-chemistry.org

Table 2: Examples of Rationally Designed Pyrimidine Analogues and Their Biological Targets

| Pyrimidine Derivative Class | Biological Target/Application | Design Strategy |

|---|---|---|

| Aminopyrimidines | Anticancer (Glioblastoma, Breast Cancer) | Substitution at position 6 of the pyrimidine core. mdpi.comnih.gov |

| Thienopyrimidines | Bone Anabolic Agents (Osteogenesis) | Cyclization of chalcones with guanidine hydrochloride. nih.gov |

| Pyrimidine-derived Chalcones | Antidiabetic Agents | Reaction of acetyl pyrimidines with aryl aldehydes. researchgate.net |

This table summarizes design strategies for creating targeted pyrimidine-based therapeutic agents.

Advanced Mechanistic Investigations in Complex Biological Environments

There is currently no publicly available research detailing advanced mechanistic investigations of this compound in complex biological environments.

Translational Research and Therapeutic Development Opportunities

No translational research or therapeutic development opportunities for this compound have been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Ethynyl-2-methylpyrimidine?

- Methodology : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, starting with 2-methylpyrimidine derivatives, ethynyl groups can be introduced via Sonogashira coupling using terminal alkynes and palladium/copper catalysts. Purification often involves column chromatography or recrystallization to achieve >95% purity .

- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. Monitor progress using thin-layer chromatography (TLC) or HPLC .

Q. How should researchers handle safety and waste disposal for this compound?

- Protocol : Use PPE (gloves, lab coats, goggles) and work in a fume hood. Store waste in labeled, sealed containers and collaborate with certified waste management companies for disposal. Avoid aqueous release due to potential environmental toxicity .

- Emergency Measures : For inhalation exposure, move to fresh air and seek medical attention. Use CO₂ or dry chemical extinguishers for fires involving pyrimidine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methods :

- NMR : ¹H and ¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify ethynyl (C≡C) stretches (~2100 cm⁻¹) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How can researchers optimize Sonogashira coupling for introducing ethynyl groups to pyrimidine scaffolds?

- Experimental Design :

- Use Pd(PPh₃)₄/CuI catalysts in anhydrous DMF or THF under inert gas.

- Vary reaction time (12–24 hours) and temperature (60–80°C) to maximize yield.

- Monitor regioselectivity using X-ray crystallography or computational modeling (e.g., DFT) to confirm structural alignment .

- Troubleshooting : Low yields may result from moisture-sensitive catalysts; ensure strict anhydrous conditions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Analytical Framework :

- Compare enzyme inhibition assays (e.g., IC₅₀ values) across multiple studies, noting variations in buffer pH, temperature, or assay protocols.

- Validate conflicting results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

- Apply statistical tools (ANOVA, t-tests) to assess significance of discrepancies .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Click Chemistry Approach :

- Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the ethynyl group to azide-modified biomolecules (e.g., antibodies, peptides).

- Optimize reaction time (1–4 hours) and molar ratios (1:1.2 for alkyne:azide) to avoid over-functionalization .

Methodological Challenges and Solutions

Q. Why do solubility issues arise with this compound in aqueous buffers, and how can they be mitigated?

- Causes : Hydrophobic pyrimidine rings and ethynyl groups reduce water solubility.

- Solutions :

- Use co-solvents (e.g., DMSO ≤10% v/v) or surfactants (e.g., Tween-80).

- Synthesize prodrugs with hydrophilic moieties (e.g., PEGylation) .

Q. How to design a robust SAR study for this compound derivatives?

- Workflow :

Synthesize analogs with variations in methyl/ethynyl positions.

Test against target enzymes (e.g., kinases, proteases) using standardized assays.

Correlate structural features (e.g., steric bulk, electronic effects) with activity trends using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.